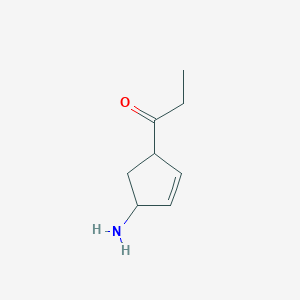

1-(4-Aminocyclopent-2-en-1-yl)propan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

1-(4-aminocyclopent-2-en-1-yl)propan-1-one |

InChI |

InChI=1S/C8H13NO/c1-2-8(10)6-3-4-7(9)5-6/h3-4,6-7H,2,5,9H2,1H3 |

InChI Key |

RTHYIVXHLLLJRP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CC(C=C1)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 4 Aminocyclopent 2 En 1 Yl Propan 1 One

Retrosynthetic Analysis of 1-(4-Aminocyclopent-2-en-1-yl)propan-1-one

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. wikipedia.org For this compound, the primary disconnections involve the carbon-carbon bond of the propanoyl group and the carbon-nitrogen bond of the amino group.

Primary Disconnections:

C-N Bond Disconnection: This suggests an intermediate cyclopentene (B43876) structure with a suitable leaving group (e.g., a halide or sulfonate) that can be displaced by an amine or an amine equivalent. Alternatively, a precursor with a different nitrogen-containing functional group, such as an azide (B81097) or a nitro group, could be reduced.

C-C Bond (Propanoyl Group) Disconnection: This disconnection points towards a cyclopentenyl precursor that can undergo acylation. This could involve the reaction of an organometallic cyclopentene derivative with a propanoyl electrophile or the Friedel-Crafts acylation of a suitable cyclopentene substrate.

A plausible retrosynthetic pathway is illustrated below:

Classical Synthetic Routes to Aminocyclopentene Scaffolds

Classical approaches to the aminocyclopentene core often rely on established multi-step sequences involving ring formation followed by functional group interconversions.

The construction of the cyclopentene ring with control over stereochemistry is a critical challenge. Several classical methods have been developed to address this. nih.gov

Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a dienophile can form a six-membered ring, which can then be transformed into a five-membered ring through subsequent reactions like oxidative cleavage and ring contraction. The stereochemistry of the substituents on the diene and dienophile dictates the stereochemistry of the product.

Ring-Closing Metathesis (RCM): This powerful reaction utilizes a ruthenium or molybdenum catalyst to form a cyclic olefin from a linear diene. The stereochemistry can be influenced by the substrate and the catalyst used.

Pauson-Khand Reaction: This is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, catalyzed by a cobalt complex, to form a cyclopentenone. The cyclopentenone can then be further functionalized.

| Method | Description | Stereochemical Control |

| Diels-Alder Reaction | [4+2] cycloaddition followed by ring transformation. | High, based on starting materials. |

| Ring-Closing Metathesis | Catalytic cyclization of a diene. | Dependent on substrate and catalyst. |

| Pauson-Khand Reaction | [2+2+1] cycloaddition to form a cyclopentenone. | Can be influenced by chiral ligands. |

Once the cyclopentene scaffold is in place, the amino and propanoyl groups can be introduced.

Introduction of the Amino Group:

From an Alcohol: A hydroxyl group on the cyclopentene ring can be converted to a good leaving group (e.g., tosylate, mesylate) and then displaced by an amine or an azide followed by reduction.

From a Ketone: Reductive amination of a cyclopentenone can introduce the amino group directly.

Curtius or Hofmann Rearrangement: A carboxylic acid on the cyclopentene ring can be converted to an acyl azide (Curtius) or an amide (Hofmann), which then rearranges to form an isocyanate that can be hydrolyzed to the amine.

Introduction of the Propanoyl Group:

Friedel-Crafts Acylation: If the cyclopentene ring is sufficiently electron-rich, it can be acylated with propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid.

Reaction with an Organometallic Reagent: A cyclopentenyl halide can be converted to an organometallic reagent (e.g., Grignard or organolithium) and then reacted with a propanoyl electrophile.

Oxidation of a Secondary Alcohol: A corresponding secondary alcohol can be oxidized to the ketone using reagents like PCC or Swern oxidation.

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic methods often employ catalysts to achieve high efficiency, selectivity, and atom economy. semanticscholar.org

For the synthesis of a single enantiomer of the target molecule, asymmetric catalysis is crucial. Chiral catalysts can control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. organic-chemistry.orggoogle.com

Transition Metal Catalysis: Chiral transition metal complexes (e.g., with Rhodium, Palladium, or Ruthenium) can be used in various reactions, including hydrogenations, cycloadditions, and allylic substitutions, to create chiral centers with high enantioselectivity. acs.org For instance, a chiral palladium catalyst could be used in a stereoselective Mizoroki-Heck reaction to form a functionalized cyclopentene derivative. acs.org

Biocatalysis: Enzymes can be highly effective and selective catalysts for organic reactions. For example, lipases can be used for the kinetic resolution of racemic mixtures of aminocyclopentene precursors. google.com

| Catalytic Approach | Catalyst Type | Key Reactions |

| Transition Metal Catalysis | Chiral Rh, Pd, Ru complexes | Asymmetric hydrogenation, cycloaddition, allylic substitution |

| Biocatalysis | Enzymes (e.g., lipases) | Kinetic resolution, asymmetric reductions |

Organocatalysis utilizes small organic molecules as catalysts. This field has seen rapid growth and offers a powerful alternative to metal-based catalysts. slideshare.net

N-Heterocyclic Carbenes (NHCs): Chiral NHCs can catalyze a variety of reactions, including asymmetric annulations to form cyclopentene rings. nih.gov For example, an NHC could catalyze the reaction between an enal and a chalcone (B49325) derivative to construct the cyclopentene core. semanticscholar.org

Proline and its Derivatives: Chiral proline and its derivatives are effective catalysts for asymmetric aldol (B89426) and Mannich reactions, which can be used to build stereocenters that are later incorporated into the cyclopentene ring.

Metal-Mediated Cyclization Reactions

The construction of the aminocyclopentene core of this compound is a significant synthetic challenge that can be effectively addressed through metal-mediated cyclization reactions. These reactions offer powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high levels of control over stereochemistry and regioselectivity. Transition metals such as palladium and rhodium are particularly prominent in orchestrating these complex transformations. mdpi.com

Palladium-catalyzed reactions, for instance, provide versatile routes to substituted cyclopentenes. nih.gov Annulation reactions using palladium catalysts can assemble the five-membered ring from acyclic precursors. acs.orgorganic-chemistry.org A common strategy involves the palladium-catalyzed reaction of a 1,3-diene or an allene (B1206475) with a suitable coupling partner. For the synthesis of an aminocyclopentene derivative, this could involve an intramolecular aza-Wacker-type cyclization or related amidopalladation processes. nih.gov The choice of ligands is critical in these systems, often dictating the reaction's efficiency and selectivity. organic-chemistry.org

Rhodium-catalyzed cycloadditions represent another powerful methodology. organic-chemistry.org Specifically, [3+2] and [5+2+1] cycloadditions can be employed to construct complex carbocyclic frameworks. nih.govnih.gov A rhodium-catalyzed [3+2] cycloaddition, for example, could potentially form the cyclopentane (B165970) ring by reacting a three-atom component with a two-atom component. These methods are valued for their ability to create stereochemically rich structures, which would be essential for controlling the relative stereochemistry of the amino and propanoyl groups on the cyclopentene ring. nih.gov

Below is a comparative table of potential metal-mediated cyclization strategies applicable to the synthesis of the core aminocyclopentene structure.

| Catalyst System | Reaction Type | Typical Precursors | Key Advantages |

| Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Annulation / Aza-Wacker | Allenes, Dienes, Unsaturated Amides | High diastereoselectivity, functional group tolerance. organic-chemistry.orgacs.org |

| Rhodium (e.g., [Rh(CO)₂Cl]₂, Rh(I) complexes) | [3+2] or [5+2] Cycloaddition | Vinylcyclopropanes, Allenes, Alkynes | Access to complex polycyclic systems, high stereocontrol. nih.govpku.edu.cn |

| Gold / Silver | C-H Activation / Cyclization | Enynes, Allenyl amines | Mild reaction conditions, unique reactivity profiles. mdpi.com |

| Copper | Intramolecular Cyclization | Unsaturated amines with leaving groups | Cost-effective, broad substrate scope. mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of pharmaceuticals and fine chemicals is of paramount importance for environmental sustainability. nih.gov The synthesis of this compound offers numerous opportunities to apply these principles, from the choice of starting materials to the final purification steps. semanticscholar.orgnih.gov

A primary goal of green chemistry is maximizing atom economy , a concept that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. primescholars.comwikipedia.orgjocpr.com Cycloaddition and rearrangement reactions are often highly atom-economical as they incorporate all or most of the atoms from the starting materials into the product. nih.gov For the synthesis of the target compound, designing a pathway that relies on such reactions would significantly reduce waste. jocpr.com

The use of greener solvents is another cornerstone of sustainable synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. researchgate.net Alternatives include water, supercritical fluids like CO₂, or bio-based solvents such as Cyrene™. chemistryviews.orgrsc.org For amine synthesis, deep eutectic solvents (DESs) have also emerged as promising, environmentally benign substitutes for conventional solvents. mdpi.com

Furthermore, the use of catalysis over stoichiometric reagents is a key principle. nih.gov Metal-mediated reactions, as discussed previously, are catalytic and can often be performed with low catalyst loadings. Developing recyclable catalyst systems further enhances the green credentials of a synthetic process. acs.org

The following table outlines the application of several green chemistry principles to a hypothetical synthesis of the target molecule.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |

| Atom Economy | Employing cycloaddition or rearrangement reactions for ring formation. wikipedia.orgnih.gov | Minimizes byproduct formation and waste. primescholars.com |

| Safer Solvents & Auxiliaries | Using water, supercritical CO₂, or bio-derived solvents (e.g., 2-MeTHF, Cyrene™). researchgate.netchemistryviews.orgrsc.org | Reduces environmental impact and improves process safety. |

| Catalysis | Utilizing recyclable transition metal catalysts (e.g., Pd, Rh) or biocatalysts. nih.govacs.org | Lowers waste from stoichiometric reagents and allows for milder reaction conditions. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. | Reduces energy consumption and associated costs. |

| Use of Renewable Feedstocks | Sourcing starting materials from bio-based origins. | Decreases reliance on petrochemicals. |

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous processing, has emerged as a powerful technology in the pharmaceutical industry, offering significant advantages over traditional batch production methods. d-nb.infoscilit.com The synthesis of this compound could be significantly optimized by adopting a continuous flow approach. mdpi.com

One of the primary benefits of flow chemistry is enhanced safety. nih.gov Reactions are conducted in small-volume reactors, such as microreactors or packed-bed reactors, which allows for superior heat and mass transfer. rsc.org This enables the use of highly exothermic or hazardous reactions under conditions that would be unsafe in large batch reactors. nih.gov

Photochemical and electrochemical reactions, which can be difficult to scale up in batch, are often well-suited to flow reactors due to the uniform irradiation or consistent electrode surface area-to-volume ratio. rsc.org If any synthetic step towards the target molecule involves such activation methods, a flow process would be highly advantageous. springernature.com

A comparison between a hypothetical batch and flow process for a key synthetic step is detailed below.

| Parameter | Batch Processing | Flow Chemistry / Continuous Processing |

| Safety | Higher risk with exothermic reactions or hazardous reagents due to large volumes. | Inherently safer due to small reactor volumes and excellent heat transfer. nih.gov |

| Scalability | Often requires re-optimization of reaction conditions for different scales. | Scaled by running the system for longer periods ("scaling out"). rsc.org |

| Process Control | Less precise control over temperature and mixing, leading to potential side reactions. | Precise control of residence time, temperature, and stoichiometry, enhancing selectivity. nih.gov |

| Multi-step Synthesis | Requires isolation and purification of intermediates, increasing time and waste. | Enables "telescoped" reactions, directly feeding the output of one reactor into the next. acs.org |

| Productivity | Limited by the cycle time of loading, reacting, and cleaning the reactor. | Continuous production leads to higher throughput over time. researchgate.net |

Derivatization and Structural Modification of 1 4 Aminocyclopent 2 En 1 Yl Propan 1 One

Functionalization at the Amino Group of 1-(4-Aminocyclopent-2-en-1-yl)propan-1-one

The primary amino group is a key site for derivatization, readily undergoing reactions to form a variety of functional groups.

Amidation and Acylation Reactions

The amino group can be readily acylated or amidated to introduce a range of substituents. This is typically achieved by reacting the parent compound with acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

Commonly employed reagents and the resulting products are summarized in the table below.

| Reagent | Product | Reaction Conditions |

| Acetyl Chloride | N-(4-(propanoyl)cyclopent-2-en-1-yl)acetamide | Base (e.g., triethylamine), aprotic solvent |

| Benzoic Anhydride (B1165640) | N-(4-(propanoyl)cyclopent-2-en-1-yl)benzamide | Base (e.g., pyridine), gentle heating |

| Carboxylic Acid + Coupling Agent (e.g., DCC, HBTU) | Corresponding N-acyl derivative | Aprotic solvent (e.g., DMF, DCM) |

DCC: Dicyclohexylcarbodiimide, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

Alkylation and Reductive Amination Strategies

Alkylation of the amino group introduces alkyl substituents, which can significantly alter the compound's steric and electronic properties. Direct alkylation can sometimes lead to over-alkylation, yielding secondary and tertiary amines.

Reductive amination provides a more controlled method for introducing alkyl groups. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. This method is highly efficient for producing mono-alkylated products.

| Aldehyde/Ketone | Reducing Agent | Product |

| Formaldehyde | Sodium Triacetoxyborohydride | 1-(4-(methylamino)cyclopent-2-en-1-yl)propan-1-one |

| Acetone | Sodium Cyanoborohydride | 1-(4-(isopropylamino)cyclopent-2-en-1-yl)propan-1-one |

| Benzaldehyde | Sodium Triacetoxyborohydride | 1-(4-(benzylamino)cyclopent-2-en-1-yl)propan-1-one |

Modifications of the Propanone Moiety

The propanone side chain offers another avenue for structural modification, primarily through reactions involving the carbonyl group.

Carbonyl Reductions and Oxidations

The ketone can be reduced to a secondary alcohol, introducing a new chiral center. The choice of reducing agent can influence the stereochemical outcome of this transformation. Common reducing agents include sodium borohydride (B1222165) for a straightforward reduction, while more sterically demanding reagents can offer diastereoselectivity.

Conversely, while direct oxidation of the ketone is not feasible without cleaving the carbon-carbon bond, reactions at the alpha-carbon can be followed by oxidative steps.

| Reagent | Product | Notes |

| Sodium Borohydride (NaBH4) | 1-(4-aminocyclopent-2-en-1-yl)propan-1-ol | Produces a mixture of diastereomers |

| Lithium Aluminium Hydride (LiAlH4) | 1-(4-aminocyclopent-2-en-1-yl)propan-1-ol | A stronger reducing agent, may affect other functional groups if not protected |

Alpha-Functionalization of the Ketone

The alpha-carbon adjacent to the ketone is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles to introduce new substituents. This process, known as alpha-functionalization, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Challenges in this area include controlling the regioselectivity of enolate formation and the potential for racemization.

| Electrophile | Resulting Structure |

| Methyl Iodide | 1-(4-aminocyclopent-2-en-1-yl)-2-methylpropan-1-one |

| Benzyl Bromide | 1-(4-aminocyclopent-2-en-1-yl)-2-phenylpropan-1-one |

| N-Bromosuccinimide (NBS) | 2-bromo-1-(4-aminocyclopent-2-en-1-yl)propan-1-one |

Stereochemical Modifications of the Cyclopentene (B43876) Ring

The cyclopentene ring of this compound contains chiral centers, and the stereochemistry can influence biological activity. Modifications that alter or control the stereochemistry of this ring are therefore of significant interest.

Methods for stereochemical modification can include diastereoselective reactions directed by the existing stereocenters or the use of chiral catalysts to influence the introduction of new stereocenters. For instance, cycloaddition reactions on the cyclopentene double bond can be influenced by the steric bulk of the existing substituents, leading to the preferential formation of one diastereomer. Furthermore, enzymatic resolutions can be employed to separate enantiomers or diastereomers, providing access to stereochemically pure compounds.

Epimerization Studies

A thorough literature search did not yield any studies focused on the epimerization of this compound.

Olefin Metathesis for Ring Rearrangements

No research articles or data were found describing the use of olefin metathesis for ring rearrangements of this compound.

Development of Probes and Conjugates based on this compound

Information regarding the development of chemical probes or bioconjugates derived from this compound is not available in the reviewed scientific literature.

Investigative Approaches for Biological and Biochemical Interactions of 1 4 Aminocyclopent 2 En 1 Yl Propan 1 One

In Vitro Receptor Binding and Enzyme Inhibition Studies

The initial assessment of a compound's biological activity often involves determining its ability to interact with specific protein targets, such as receptors and enzymes. These in vitro assays provide fundamental information about a compound's potency and selectivity.

High-Throughput Screening Methodologies for Biological Activity

High-throughput screening (HTS) allows for the rapid assessment of a compound against a large number of biological targets. springernature.comyu.edu This approach is crucial for identifying initial "hits"—compounds that exhibit activity at a particular target. yu.edu HTS assays are typically automated and miniaturized to test thousands of compounds in a short period. springernature.com For 1-(4-Aminocyclopent-2-en-1-yl)propan-1-one, a panel of HTS assays targeting various receptor families (e.g., G-protein coupled receptors, ion channels) and enzyme classes (e.g., kinases, proteases) could be utilized to broadly profile its biological activity. springernature.compurdue.edu The data from such screens can reveal potential molecular targets for the compound, guiding further investigation. purdue.edu

A hypothetical HTS campaign for this compound could involve fluorescence-based assays to measure receptor binding or enzyme activity. purdue.edunih.gov For instance, a fluorescence polarization assay could be used to assess the displacement of a fluorescently labeled ligand from a receptor by the test compound. purdue.edu

Table 1: Representative High-Throughput Screening Assays

| Assay Type | Principle | Target Class | Potential Readout |

| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light when a small fluorescent ligand is displaced from a larger protein target by a test compound. | Receptors, Enzymes | Decrease in polarization |

| FRET-based Assays | Förster Resonance Energy Transfer measures the proximity of two fluorophores. Inhibition of a protein-protein interaction or a conformational change can be detected. | Protein-protein interactions | Change in FRET signal |

| Enzyme Activity Assays | Measures the rate of an enzyme-catalyzed reaction, often through the production of a fluorescent or luminescent product. | Enzymes (Kinases, Proteases) | Change in fluorescence/luminescence |

| Calcium Flux Assays | Measures changes in intracellular calcium concentrations, often in response to the activation of G-protein coupled receptors or ion channels. | GPCRs, Ion Channels | Increase in fluorescence |

Kinetic and Thermodynamic Analysis of Ligand-Target Interactions

Once a target has been identified through HTS, a more detailed characterization of the binding interaction is necessary. Kinetic analysis determines the rates at which a ligand associates (k_on) and dissociates (k_off) from its target, while thermodynamic analysis quantifies the energetic forces driving the binding event (enthalpy and entropy). nih.govnih.govresearchgate.net These parameters provide a more complete understanding of the drug-target interaction than affinity (K_D) alone. enzymlogic.com

Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used for these studies. researchgate.netfrontiersin.org SPR can provide real-time kinetic data, while ITC directly measures the heat changes associated with binding, allowing for the determination of thermodynamic parameters. researchgate.netfrontiersin.org For this compound, these analyses would be crucial for understanding the nature and stability of its interaction with any identified target. nih.govnih.gov

Table 2: Parameters from Kinetic and Thermodynamic Analysis

| Parameter | Symbol | Description | Typical Unit |

| Association Rate Constant | k_on | The rate at which the compound binds to its target. | M⁻¹s⁻¹ |

| Dissociation Rate Constant | k_off | The rate at which the compound unbinds from its target. | s⁻¹ |

| Equilibrium Dissociation Constant | K_D | The concentration of compound at which half of the target binding sites are occupied at equilibrium. | M |

| Change in Enthalpy | ΔH | The heat released or absorbed upon binding. | kcal/mol |

| Change in Entropy | ΔS | The change in disorder of the system upon binding. | cal/mol·K |

| Gibbs Free Energy of Binding | ΔG | The overall energy change of the binding event, indicating spontaneity. | kcal/mol |

Cellular Uptake and Localization Studies in Model Systems

Understanding how a compound enters cells and where it localizes is critical for interpreting its biological effects. These studies are typically performed in cultured cell lines that are relevant to the potential therapeutic area of the compound.

Fluorescent Labeling Strategies for Cellular Tracking

To visualize the cellular uptake and distribution of this compound, it could be chemically modified with a fluorescent tag. nih.gov A variety of fluorescent dyes are available that can be conjugated to small molecules without significantly altering their biological activity. semanticscholar.orgrsc.org The choice of fluorophore would depend on the imaging technique to be used and the desired photophysical properties. semanticscholar.org Once labeled, the compound can be introduced to cultured cells, and its movement across the cell membrane and accumulation in different organelles can be tracked using fluorescence microscopy. nih.govnih.gov

Subcellular Fractionation and Imaging Techniques

In addition to fluorescent labeling, subcellular fractionation can be used to quantify the amount of the compound in different cellular compartments. nih.gov This technique involves lysing the cells and separating the various organelles (e.g., nucleus, mitochondria, cytoplasm) by centrifugation. nih.govnih.gov The concentration of the compound in each fraction can then be determined using analytical methods such as mass spectrometry.

Advanced imaging techniques like confocal microscopy and super-resolution microscopy can provide high-resolution images of the compound's subcellular localization. nih.govnih.gov These methods, when combined with fluorescently labeled organelle markers, can reveal with high precision where the compound accumulates within the cell. nih.gov

Mechanistic Investigations of Intracellular Signaling Pathways

After identifying a molecular target and confirming cellular uptake, the next step is to investigate how the compound affects intracellular signaling pathways. springernature.com This involves studying the downstream consequences of the compound's interaction with its target.

Proteomic and Metabolomic Profiling in Response to Compound Exposure

To understand the cellular response to this compound, researchers would typically employ proteomic and metabolomic profiling. These "omics" technologies provide a global snapshot of the changes in protein and metabolite levels within a biological system upon exposure to the compound.

Proteomics would involve techniques like mass spectrometry (e.g., LC-MS/MS) to identify and quantify thousands of proteins. This could reveal which cellular pathways are perturbed by the compound. For instance, an upregulation of proteins involved in apoptosis would suggest a cytotoxic mechanism, while changes in metabolic enzymes could point to an effect on cellular energy production.

Metabolomics , often also utilizing mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, would complement the proteomic data by measuring the levels of small-molecule metabolites (e.g., amino acids, lipids, nucleotides). This can provide a direct readout of the functional consequences of the protein-level changes. For example, an accumulation of a particular substrate could indicate inhibition of a specific enzyme by the compound.

Table 1: Illustrative Proteomic and Metabolomic Changes in Response to Compound Exposure

| Molecule Type | Identified Molecule | Fold Change | Associated Pathway |

|---|---|---|---|

| Protein | Caspase-3 | +2.5 | Apoptosis |

| Protein | HSP70 | +1.8 | Stress Response |

| Metabolite | Lactate | +3.2 | Glycolysis |

Gene Expression Analysis (Transcriptomics)

Transcriptomics, the study of the complete set of RNA transcripts in a cell, would be a critical step to understand how this compound affects gene expression. The most common technique for this is RNA sequencing (RNA-Seq). By comparing the transcriptomes of cells treated with the compound to untreated control cells, researchers can identify genes that are either upregulated or downregulated.

This information provides insights into the compound's mechanism of action. For example, if genes known to be regulated by a specific transcription factor are consistently altered, it would suggest that the compound might be interacting with that transcription factor's signaling pathway. These findings can help in hypothesis generation for further targeted studies.

In Vivo Preclinical Models for Efficacy Evaluation

To assess the potential therapeutic effects of this compound in a living organism, preclinical studies using in vivo models are essential. These studies are designed to evaluate the compound's efficacy and to understand its physiological effects, without considering human trials, safety, or specific dosages at this stage.

Rodent Models for Specific Biological Endpoints

Rodent models, such as mice and rats, are frequently used in preclinical research due to their physiological and genetic similarities to humans. The choice of model depends on the biological endpoint of interest. For example, if the compound is being investigated as an anti-inflammatory agent, a rodent model of induced inflammation (e.g., carrageenan-induced paw edema) would be appropriate.

In such a study, researchers would administer the compound to a group of animals and compare the inflammatory response to a control group that received a placebo. The observed effects, such as a reduction in swelling or a decrease in inflammatory markers in the blood, would provide evidence of the compound's efficacy.

Table 2: Example of Observed Effects in a Rodent Model of Inflammation

| Biological Endpoint | Control Group | Compound-Treated Group | p-value |

|---|---|---|---|

| Paw Edema (mm) | 4.5 ± 0.5 | 2.1 ± 0.3 | <0.01 |

Pharmacodynamic Biomarker Identification

Pharmacodynamics (PD) is the study of what a drug does to the body. Identifying pharmacodynamic biomarkers is crucial for understanding a compound's activity in vivo. A PD biomarker is a measurable indicator of a pharmacological response to a drug.

For this compound, this would involve collecting biological samples (e.g., blood, tissue) from the treated animals and measuring the levels of specific molecules that are expected to change based on the compound's mechanism of action. For instance, if the compound is hypothesized to inhibit a particular kinase, a relevant PD biomarker would be the phosphorylation level of that kinase's substrate. Tracking these biomarkers can provide a quantitative measure of the compound's engagement with its target and its biological effect.

Structure-Based Design Principles Applied to this compound

Structure-based drug design is a powerful approach used to optimize the properties of a lead compound like this compound. This involves using the three-dimensional structure of the biological target (e.g., an enzyme or a receptor) to guide the design of more potent and selective analogs.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a target protein. This allows researchers to visualize how this compound might fit into the active site of its target and to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding.

Following docking, molecular dynamics (MD) simulations can be used to simulate the movement of the compound and the protein over time. This provides a more dynamic picture of the binding event and can help to estimate the binding affinity. The insights gained from these simulations can then be used to propose modifications to the compound's structure to improve its interaction with the target.

Table 3: Illustrative Results from Molecular Docking and Dynamics Simulations

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Favorable binding to the target |

| Key Interacting Residues | Asp12, Tyr45, Phe89 | These amino acids are crucial for binding |

By applying these investigative approaches, scientists can build a comprehensive understanding of the biological and biochemical interactions of this compound, paving the way for its potential development as a therapeutic agent.

Structure Activity Relationship Sar Studies of 1 4 Aminocyclopent 2 En 1 Yl Propan 1 One Analogs

Systematic Modification of the Cyclopentene (B43876) Core and its Impact on Activity

Key modifications to the cyclopentene core include:

Saturation of the Double Bond: Converting the cyclopent-2-ene ring to a cyclopentane (B165970) ring removes the planar constraint of the double bond, allowing for greater conformational flexibility. This change can either enhance or diminish activity depending on whether the target receptor favors a rigid or a more flexible ligand.

Isomeric Position of the Double Bond: Shifting the double bond from the C2-C3 position to other positions (e.g., C1-C2 or C3-C4) would alter the geometry of the ring and the relative positions of the substituents, likely having a significant impact on target binding.

Ring Substitution: Introducing small substituents, such as hydroxyl (-OH) or fluorine (-F) atoms, at the vacant C2, C3, or C5 positions can influence the molecule's electronic properties, polarity, and metabolic stability. For instance, fluorination is a common strategy in medicinal chemistry to block metabolic oxidation and can alter binding affinity.

| Modification to Cyclopentene Core | Rationale | Predicted Impact on Activity |

| Saturation (Cyclopentane analog) | Increases conformational flexibility. | Activity may decrease if a rigid conformation is required for binding. |

| Double Bond Isomerization | Alters the spatial arrangement of substituents. | Likely to significantly decrease activity due to non-optimal geometry. |

| Hydroxylation at C5 | Introduces a hydrogen bond donor/acceptor group. | Could increase binding affinity if the target has a corresponding residue. |

| Fluorination at C5 | Blocks potential metabolic sites; alters electronics. | May increase metabolic stability and binding affinity. |

Role of the Amino Group Substituents in Biological Activity

The primary amino group at the C4 position is a key functional group, likely involved in crucial hydrogen bonding or ionic interactions with the biological target. Its basicity and hydrogen-bonding capability are critical determinants of activity. Systematic modification of this group is a standard strategy to probe these interactions and optimize potency. nih.govnih.gov

Common modifications and their expected consequences include:

N-Alkylation: Conversion of the primary amine (-NH₂) to a secondary (-NHR) or tertiary (-NR₂) amine increases steric bulk and reduces the number of hydrogen bond donors. This can help to map the space available in the binding pocket.

N-Acylation: Converting the amine to an amide (-NHCOR) neutralizes its basicity and replaces a hydrogen bond donor with an acceptor (the carbonyl oxygen). This modification can determine if the basic character of the nitrogen is essential for activity.

Conversion to Guanidinium (B1211019): Replacing the amino group with a guanidinium group introduces a larger, more basic moiety that remains protonated over a wider pH range and can form multiple hydrogen bonds.

| Modification at C4-Amino Group | Rationale | Predicted Impact on Activity |

| Methylation (-NHCH₃) | Increases steric bulk; reduces H-bond donors. | Reduced activity if all H-bond donors are necessary for binding. |

| Acetylation (-NHCOCH₃) | Removes basicity; alters H-bond pattern. | Significant loss of activity if ionic interaction is critical. |

| Guanidinylation (-NHC(=NH)NH₂) | Increases size and basicity; adds H-bond donors. | Potential for increased activity if the binding site is spacious and polar. |

| Trifluoroacetylation (-NHCOCF₃) | Removes basicity; adds strong electron-withdrawing group. | Likely to abolish activity due to electronic and steric changes. |

Influence of the Propanone Side Chain on Target Interaction

SAR studies on this side chain would typically investigate:

Chain Length: Altering the length of the alkyl chain (e.g., ethanone, butanone) explores the hydrophobic pocket of the binding site. A longer or shorter chain might provide a better fit.

Carbonyl Group Modification: Reducing the ketone to a secondary alcohol introduces a hydrogen bond donor and a new chiral center, which can significantly alter binding. Complete removal of the carbonyl would test its importance as a hydrogen bond acceptor.

Functional Group Bioisosteres: Replacing the ketone with other functional groups of similar size and electronic properties, such as an oxime or an ester, can fine-tune interactions. Research on functionalized cyclobutyl ketones has shown that the ketone motif is a versatile handle for creating diverse analogs. nih.gov

| Modification to Propanone Side Chain | Rationale | Predicted Impact on Activity |

| Shorten to Ethanone (-COCH₃) | Probes for size constraints in the binding pocket. | Activity may increase or decrease depending on pocket size. |

| Lengthen to Butanone (-COCH₂CH₂CH₃) | Explores for additional hydrophobic interactions. | Activity may increase if a larger hydrophobic pocket is present. |

| Reduction to Alcohol (-CH(OH)CH₂CH₃) | Converts H-bond acceptor to a donor/acceptor pair. | Could alter binding mode; activity is highly dependent on target. |

| Replacement with Ester (-COOCH₃) | Maintains H-bond acceptor but alters electronics. | May decrease activity if the specific electronic nature of the ketone is required. |

Stereochemical Implications for Structure-Activity Relationships

The compound 1-(4-aminocyclopent-2-en-1-yl)propan-1-one has two stereocenters at C1 and C4. This results in four possible stereoisomers: (1R, 4S), (1S, 4R), (1R, 4R), and (1S, 4S). The relative orientation of the amino and propanone groups (cis or trans) is a defining structural feature. Biological systems are inherently chiral, and it is common for only one stereoisomer to exhibit the desired activity.

The stereochemical relationship is crucial because:

Receptor Fit: The precise three-dimensional arrangement of the substituents determines how well the molecule fits into its binding site. A cis isomer will have a different shape and present its functional groups in a different orientation than a trans isomer.

Enantioselectivity: It is highly probable that a biological target will show a strong preference for one enantiomer over the other. For example, the (1R, 4S) and (1S, 4R) enantiomers may have vastly different activities. The synthesis of specific stereoisomers is a key focus in the development of related carbocyclic nucleosides to isolate the most active isomer. researchgate.net

| Stereoisomer | Relative Configuration | Predicted Activity |

| (1R, 4S) | cis | Potentially the most active isomer (hypothetical). |

| (1S, 4R) | cis | Likely much lower activity than its enantiomer. |

| (1R, 4R) | trans | May have a different activity profile or bind to a different target. |

| (1S, 4S) | trans | Likely inactive or possessing much lower activity. |

Development of SAR Models and Predictive Tools

To systematically explore the SAR and guide the design of more potent analogs, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. A 3D-QSAR study would correlate the biological activities of a series of analogs with their 3D structural properties. mdpi.com

The development of a QSAR model for this series would involve:

Data Set Generation: Synthesizing and testing a diverse set of analogs with modifications at the core, amino group, and side chain to generate reliable biological activity data (e.g., IC₅₀ or EC₅₀ values).

Molecular Modeling and Alignment: Building 3D models of all compounds and aligning them based on a common structural scaffold.

Descriptor Calculation: Using computational methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), steric, electrostatic, and hydrophobic fields are calculated for each molecule. mdpi.com

Model Building and Validation: Statistical methods are used to create a mathematical equation linking the calculated fields (descriptors) to the observed biological activity. The resulting model's predictive power is then rigorously validated. mdpi.com

Such a model can produce 3D contour maps that visualize regions where positive or negative steric, electrostatic, or hydrophobic features are predicted to increase or decrease activity, providing invaluable guidance for the design of next-generation compounds.

Theoretical and Computational Chemistry Studies on 1 4 Aminocyclopent 2 En 1 Yl Propan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic properties and reactivity of 1-(4-Aminocyclopent-2-en-1-yl)propan-1-one. These theoretical methods provide a microscopic understanding of the molecule's behavior.

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of organic compounds. Although direct DFT studies on this compound are not extensively published, the principles of DFT allow for the prediction of its chemical behavior. For instance, DFT can be used to determine quantum chemical parameters such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω), which act as descriptors for the molecule's reactivity. In studies of similar α,β-unsaturated ketones, DFT has been used to identify electron donor spots and active sites for electrophilic attacks, often revealing high chemical reactivity associated with oxygen atoms and π-systems. mdpi.com

Molecular Dynamics Simulations of this compound in Solution and Protein Environments

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules in various environments. mdpi.com MD simulations can reveal how this compound interacts with solvent molecules and its potential binding modes within a protein's active site. These simulations provide insights into the structural, dynamical, and thermodynamical properties of the molecular system. mdpi.com The starting point for such simulations is often an experimental protein structure, and the simulation can reveal dynamic characteristics not observable in static crystal structures. mdpi.com

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis of this compound is essential for understanding its energy landscapes and identifying the most stable conformers. By mapping the potential energy surface, researchers can determine the relative energies of different spatial arrangements of the atoms, which is crucial for predicting how the molecule will interact with biological targets.

Predictive Modeling for Synthetic Routes and Reaction Pathways

Computational chemistry plays a significant role in predicting viable synthetic routes and understanding reaction mechanisms. While specific predictive models for the synthesis of this compound are not detailed in available literature, computational methods can be applied to evaluate the feasibility of different synthetic strategies. For example, understanding the stereochemistry, such as the synthesis of specific enantiomers of related trans-4-aminocyclopent-2-ene-1-carboxylic acid derivatives, is a complex process where predictive modeling can be highly beneficial. google.com

Virtual Screening and Ligand Design Based on Computational Methods

The structural features of this compound make it a candidate for virtual screening and ligand design studies. Ligand-based virtual screening, which utilizes pharmacophore models generated from known active compounds, is a common approach to identify novel molecules with potential biological activity. mdpi.commdpi.com A pharmacophore model defines the essential spatial arrangement of chemical features necessary for biological activity. mdpi.com This model can then be used as a 3D query to screen large chemical databases for compounds that match these features. nih.gov Structure-based virtual screening, on the other hand, uses the three-dimensional structure of a target protein to dock and score potential ligands. nih.gov Both approaches are integral to modern drug discovery and can be applied to derivatives of this compound to identify potential lead compounds for various therapeutic targets. qnl.qa

Advanced Analytical Techniques for Characterizing 1 4 Aminocyclopent 2 En 1 Yl Propan 1 One and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by examining how it interacts with electromagnetic radiation. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the atomic arrangement within a molecule. While one-dimensional (1D) NMR provides initial data on the chemical environment of nuclei like ¹H and ¹³C, advanced two-dimensional (2D) and solid-state techniques are required for the complete structural assignment of a complex molecule like 1-(4-Aminocyclopent-2-en-1-yl)propan-1-one.

Two-Dimensional (2D) NMR Spectroscopy elucidates the connectivity between atoms by correlating NMR signals in a second dimension. youtube.com For this compound, several 2D NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton network within the cyclopentene (B43876) ring and along the propanone side chain, confirming their structures.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. libretexts.org It allows for the unambiguous assignment of each carbon atom in the molecule by linking it to its known proton signal. libretexts.orgnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining the stereochemistry of the molecule, for instance, the relative orientation (cis/trans) of the substituents on the cyclopentene ring.

Solid-State NMR (ssNMR) provides structural information on materials in their solid form. wustl.edu This is particularly valuable for studying polymorphism (the ability of a compound to exist in different crystal forms) and for characterizing derivatives that may be crystalline solids. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR can probe these interactions to yield information on molecular packing and intermolecular forces. mdpi.com For cyclic amines, ssNMR can provide insights into hydrogen bonding networks involving the amino group. wustl.eduresearchgate.net

| NMR Technique | Information Provided | Specific Application to the Target Molecule |

|---|---|---|

| COSY | ¹H-¹H correlations through bonds | Mapping proton connectivity within the cyclopentene ring and the propanone chain. |

| HSQC | Direct ¹H-¹³C correlations (one bond) | Assigning each carbon signal by linking it to its attached proton(s). libretexts.org |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Confirming the attachment point of the propanone group to the aminocyclopentene ring. |

| NOESY | ¹H-¹H correlations through space | Determining the relative stereochemistry of the amino and propanone substituents. |

| Solid-State NMR | Structure and dynamics in the solid phase | Analyzing crystal packing, polymorphism, and intermolecular hydrogen bonding. wustl.edumdpi.com |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy. xmu.edu.cn Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that might otherwise have the same integer mass. nih.gov

For this compound (C₈H₁₃NO), HRMS would confirm its elemental composition by providing an experimental mass that matches the theoretical (calculated) mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments coupled with HRMS can be used for structural confirmation. In these experiments, the molecular ion is isolated, fragmented, and the exact masses of the resulting fragments are measured. nih.gov The fragmentation pattern provides a fingerprint of the molecule, revealing characteristic losses corresponding to different parts of the structure. For the target compound, expected fragmentation pathways could include the loss of the propanoyl group, cleavage of the cyclopentene ring, or loss of the amino group. miamioh.edu This detailed fragmentation analysis helps to verify the proposed connectivity of the atoms.

| Species | Formula | Theoretical Exact Mass (m/z) | Potential Origin of Fragment |

|---|---|---|---|

| [M+H]⁺ | C₈H₁₄NO⁺ | 140.1070 | Protonated molecular ion |

| [M-C₂H₅]⁺ | C₆H₈NO⁺ | 110.0600 | Loss of ethyl group from propanone chain (α-cleavage) |

| [M-C₃H₅O]⁺ | C₅H₈N⁺ | 82.0651 | Loss of the propanoyl group |

| [M-NH₃]⁺ | C₈H₁₀O⁺ | 122.0726 | Loss of ammonia (B1221849) from the amino group |

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrations of molecular bonds. youtube.com These techniques are highly effective for identifying the functional groups present in a molecule, as each group has characteristic vibrational frequencies. mdpi.com IR and Raman are often considered complementary. IR spectroscopy measures the absorption of infrared light by bonds that have a changing dipole moment during vibration, while Raman spectroscopy measures the inelastic scattering of monochromatic light from bonds that have a changing polarizability. mt.comksu.edu.satriprinceton.org

For this compound, vibrational spectroscopy would provide clear evidence for its key functional groups:

Ketone (C=O): A strong absorption band in the IR spectrum, typically around 1700-1725 cm⁻¹, is characteristic of a ketone carbonyl stretch.

Amine (N-H): The N-H stretching of a primary amine typically appears as two bands in the 3300-3500 cm⁻¹ region of the IR spectrum. The N-H bending vibration would be observed around 1590-1650 cm⁻¹.

Alkene (C=C and =C-H): The C=C double bond stretch would give a signal around 1640-1680 cm⁻¹, which might be weak in the IR but stronger in the Raman spectrum. The =C-H stretching vibration is expected above 3000 cm⁻¹.

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all expected functional groups and aiding in its definitive identification. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR |

| Alkene (=C-H) | Stretch | 3010 - 3095 | IR, Raman |

| Alkyl (C-H) | Stretch | 2850 - 2960 | IR, Raman |

| Ketone (C=O) | Stretch | 1700 - 1725 | IR (Strong) |

| Alkene (C=C) | Stretch | 1640 - 1680 | Raman (Stronger than IR) |

| Amine (N-H) | Bend (Scissoring) | 1590 - 1650 | IR |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both assessing the purity of a synthesized compound and for isolating it from reaction byproducts and starting materials.

The structure of this compound contains at least two chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). When synthesizing such molecules, it is critical to determine the stereochemical outcome of the reaction. Chiral chromatography is the gold standard for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral substance. wikipedia.org

This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. youtube.com This differential interaction leads to different retention times, allowing the enantiomers to be separated and quantified. A variety of CSPs are available, often based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. youtube.comnih.gov Developing a method for the target compound would involve screening various chiral columns and mobile phase conditions to achieve baseline separation of the enantiomers. The relative peak areas from the resulting chromatogram are then used to calculate the enantiomeric excess, a key measure of the success of an asymmetric synthesis. nih.gov

| Technique | Principle | Application |

|---|---|---|

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase (CSP) under high pressure. | Accurate determination of enantiomeric excess (ee) and diastereomeric excess (de). |

| Chiral SFC (Supercritical Fluid Chromatography) | Uses supercritical CO₂ as the mobile phase, often providing faster separations and using less organic solvent than HPLC. | An alternative to HPLC for ee determination, particularly for preparative scale separations. |

| Chiral GC (Gas Chromatography) | Separation of volatile, thermally stable enantiomers using a chiral capillary column. | Applicable if the target compound or a suitable derivative is sufficiently volatile. |

While analytical chromatography aims to identify and quantify components in a small sample, the goal of preparative chromatography is to isolate and purify larger quantities of a specific compound for further use. teledynelabs.com This technique is crucial for obtaining a sufficient amount of pure this compound for detailed biological testing or further synthetic modifications. warwick.ac.uk

The process typically involves scaling up an analytical separation method. shimadzu.com This requires using larger columns with greater loading capacity and higher flow rates. warwick.ac.uk The principles of separation remain the same, but the instrumentation is designed to handle larger sample volumes and collect the purified fractions. teledynelabs.com Both normal-phase and reversed-phase High-Performance Liquid Chromatography (HPLC) are commonly used for preparative-scale purification of organic molecules, including those with amine and ketone functionalities. evotec.compolypeptide.com The choice of conditions is guided by the need to maximize throughput and purity while minimizing solvent consumption. shimadzu.com

| Parameter | Analytical Chromatography | Preparative Chromatography |

|---|---|---|

| Goal | Quantification and identification | Isolation and purification teledynelabs.com |

| Sample Size | Micrograms (µg) to nanograms (ng) | Milligrams (mg) to kilograms (kg) evotec.com |

| Column Diameter | Typically 2.1 - 4.6 mm | Typically >10 mm, can be much larger |

| Particle Size | Smaller (e.g., <5 µm) for high resolution | Larger (e.g., >5 µm) for lower backpressure |

| Outcome | Data (chromatogram) | Collected fractions of pure substance |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. nih.gov It provides an unambiguous, three-dimensional representation of the atomic arrangement within a crystal lattice, offering precise data on bond lengths, bond angles, and torsional angles. nih.gov For a molecule with multiple stereocenters like this compound, this technique is invaluable for assigning the correct R/S configuration to each chiral center and understanding its preferred conformation in the solid state.

The process requires growing a suitable single crystal of the compound, which can sometimes be challenging for small organic molecules. researchgate.net Once a high-quality crystal is obtained, it is exposed to a focused beam of X-rays. The resulting diffraction pattern is measured and analyzed to generate an electron density map, from which the molecular structure is solved. miamioh.edu

To determine the absolute stereochemistry of a light-atom molecule, the crystallographic analysis must be sensitive to anomalous dispersion effects. miamioh.edu By carefully measuring the intensities of Friedel pairs (reflections hkl and -h-k-l), the absolute structure can be established, often quantified by the Flack parameter, which should refine to a value near zero for the correct enantiomer. miamioh.edunih.gov

Beyond absolute configuration, X-ray crystallography reveals the molecule's solid-state conformation. The five-membered cyclopentene ring is not planar and typically adopts one of two low-energy conformations: the "envelope" (or sofa) or the "twist" (or half-chair) form. libretexts.org The crystallographic data would precisely define the puckering of the ring and the spatial orientation of the amino and propanoyl substituents, indicating whether they are in axial, equatorial, or pseudo-axial/equatorial positions. This conformational information is critical for understanding intermolecular interactions in the crystal packing and can provide insights into the molecule's potential receptor-binding modes.

While a specific crystal structure for this compound is not publicly available, the table below illustrates the type of data that would be obtained from such an analysis, based on typical values for small organic molecules.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C9H15NO |

| Formula Weight | The molar mass of the compound. | 153.22 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P212121 |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | a = 7.5 Å, b = 12.5 Å, c = 14.2 Å α = β = γ = 90° |

| Volume | The volume of the unit cell. | 1340.6 Å3 |

| Z | The number of molecules in the unit cell. | 4 |

| Flack Parameter | A parameter used to determine the absolute structure of a chiral, non-centrosymmetric crystal. A value close to 0 indicates the correct absolute configuration. | 0.05(7) |

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of individual components within complex mixtures. rsc.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are particularly well-suited for identifying and quantifying this compound and its derivatives or impurities in various matrices, such as reaction mixtures or biological samples. rsc.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the high-resolution separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. ajprd.com For a chiral compound like this compound, a chiral stationary phase (CSP) is required to separate the enantiomers. nih.govrsc.org Polysaccharide-based or cyclodextrin-based CSPs are commonly employed for this purpose. rsc.org

The mobile phase must be compatible with both the chiral separation and the mass spectrometer's ionization source, which is typically electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for this type of molecule. researchgate.netnih.gov Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are often used. youtube.com

Once the enantiomers are separated chromatographically, they enter the mass spectrometer. In tandem MS (or MS/MS), a precursor ion (typically the protonated molecule, [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), the method achieves exceptional selectivity and sensitivity, allowing for quantification even at very low concentrations. unife.it

| Parameter | Condition |

|---|---|

| LC Column | Chiral Stationary Phase (e.g., Cellulose- or Amylose-based) |

| Mobile Phase | A: 5 mM Ammonium Formate in Water B: Acetonitrile or Methanol |

| Gradient | Isocratic or gradient elution depending on sample complexity |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor Ion [M+H]⁺ → Product Ion(s) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust technique for analyzing volatile and thermally stable compounds. researchgate.net For a molecule containing polar amine and ketone functional groups, derivatization is often necessary to improve volatility and chromatographic peak shape. nih.gov Reagents like heptafluorobutyl chloroformate can be used to derivatize the amine group. nih.gov

Similar to LC, chiral analysis by GC requires a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz The separation of enantiomers occurs within the capillary column based on their differential interactions with the CSP. The separated compounds then enter the mass spectrometer, which typically uses Electron Ionization (EI). EI is a high-energy ionization technique that produces extensive fragmentation, resulting in a characteristic mass spectrum that acts as a chemical "fingerprint," allowing for confident identification through library matching. nih.gov

| Parameter | Condition |

|---|---|

| GC Column | Chiral Stationary Phase (e.g., Derivatized β-Cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature ramp (e.g., 100 °C hold 2 min, ramp to 250 °C at 10 °C/min) |

| Ionization Mode | Electron Ionization (EI, 70 eV) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Mass Spectrometry Fragmentation

The fragmentation pattern in mass spectrometry provides crucial structural information. For this compound, key fragmentation pathways would involve cleavages adjacent to the amine and ketone functional groups. Alpha-cleavage is a dominant pathway for both amines and ketones. miamioh.edulibretexts.orglibretexts.org

| Fragmentation Pathway | Description | Predicted Fragment (m/z) |

|---|---|---|

| Protonated Molecule [M+H]⁺ | The intact molecule with an added proton, observed in ESI. | 154 |

| α-cleavage at Ketone | Loss of the ethyl group (C₂H₅•) adjacent to the carbonyl. | 124 |

| α-cleavage at Ketone | Loss of the cyclopentenyl-amine ring structure. | 57 (Propanoyl cation) |

| α-cleavage at Amine | Cleavage of a C-C bond in the ring adjacent to the C-N bond. | Various ring-opened fragments |

| Loss of NH₃ | Loss of ammonia from the protonated molecule. | 137 |

By combining high-resolution chromatographic separation with the detailed structural information from mass spectrometry, these hyphenated techniques provide a comprehensive toolkit for the analysis of this compound in complex mixtures, ensuring accurate identification, chiral separation, and quantification.

Novel Applications and Emerging Research Directions for 1 4 Aminocyclopent 2 En 1 Yl Propan 1 One

Application in Chemical Biology Tools and Probes

The development of sophisticated chemical tools and probes is essential for dissecting complex biological processes. The aminocyclopentenone core of 1-(4-Aminocyclopent-2-en-1-yl)propan-1-one provides a promising scaffold for the design of such molecules. The primary amino group and the ketone functionality serve as convenient handles for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive moieties for target engagement.

Chiral cyclopentenones are recognized as powerful synthons for the creation of a wide array of bioactive molecules. acs.org The diverse chemical modifications possible for the enone structural motif allow for the generation of molecular libraries with varied biological activities. acs.org By analogy, this compound could be systematically functionalized to generate a collection of compounds for screening in various biological assays. For instance, derivatization of the amino group could modulate the compound's solubility, cell permeability, and target-binding affinity, which are critical parameters for an effective chemical probe.

Furthermore, the cyclopentenone ring itself is present in many highly functionalized and biologically active compounds, including prostaglandins (B1171923) and certain natural products. acs.org This precedent suggests that the aminocyclopentenone scaffold could be exploited to develop probes for studying the enzymes and receptors associated with these signaling pathways.

A summary of potential modifications to the this compound scaffold for developing chemical biology tools is presented in the table below.

| Functional Group | Potential Modification | Purpose in Chemical Probes |

| Amino Group | Acylation, Alkylation, Sulfonylation | Attachment of fluorophores, affinity tags (biotin), or photo-crosslinkers. |

| Ketone Group | Ketalization, Reductive Amination | Introduction of reactive handles for covalent labeling of protein targets. |

| Alkene Group | Epoxidation, Dihydroxylation | Generation of structural diversity to explore different binding interactions. |

Potential as Scaffolds for Material Science (e.g., polymers, supramolecular assemblies)

In the realm of material science, the quest for novel monomers and building blocks for functional polymers and supramolecular assemblies is perpetual. The structure of this compound offers intriguing possibilities in this domain. The presence of a primary amine and a polymerizable alkene within the same molecule suggests its potential as a monomer for the synthesis of functional polymers.

For instance, the amino group could be utilized in step-growth polymerization reactions, such as the formation of polyamides or polyimides. The resulting polymers would possess a chiral cyclopentenone moiety in the backbone or as a pendant group, which could impart unique properties to the material, such as chiroptical activity or specific recognition capabilities.

Moreover, the cyclopentanone (B42830) structure itself has been explored in the context of polymer synthesis. A method for the electrolytic oxidation of polymers containing cyclopentane (B165970) structures to yield polymers with cyclopentanone structures has been reported, highlighting the relevance of this cyclic ketone in polymer chemistry. While this method applies to the modification of existing polymers, it underscores the stability and potential utility of the cyclopentanone unit within a polymeric framework.

The ability of molecules to self-assemble into ordered supramolecular structures is another key area of material science. The functional groups on this compound could participate in non-covalent interactions, such as hydrogen bonding (via the amine and ketone) and π-π stacking (via the cyclopentenone ring), leading to the formation of well-defined supramolecular architectures.

Role in Catalysis or Ligand Design for Catalytic Reactions

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. nih.govnih.govnih.govdntb.gov.ua The chiral aminocyclopentane framework of this compound makes it an attractive candidate for development as a novel chiral ligand.

The amino group can be readily functionalized to introduce phosphorus, sulfur, or other coordinating atoms, leading to the formation of bidentate or multidentate ligands. For example, reaction with chlorodiphenylphosphine (B86185) could yield a chiral aminophosphine (B1255530) ligand. The stereochemistry of the aminocyclopentenone backbone would create a chiral environment around a coordinated metal center, which could induce high enantioselectivity in a variety of catalytic transformations, such as asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions.

The design of such ligands can be guided by established principles in asymmetric catalysis. For instance, the concept of C2 symmetry has been highly influential in the development of effective chiral ligands. nih.gov While this compound itself is not C2-symmetric, it can serve as a building block for the synthesis of more complex, symmetric, or non-symmetric ligand architectures. The table below outlines potential ligand classes that could be derived from this scaffold.

| Ligand Class | Potential Synthetic Route from this compound | Potential Catalytic Applications |

| Aminophosphine Ligands | Reaction of the amino group with a chlorophosphine. | Asymmetric Hydrogenation, Cross-Coupling Reactions. |

| Amino Alcohol Ligands | Reduction of the ketone to a hydroxyl group. | Asymmetric Addition of Organozinc Reagents to Aldehydes. |

| Bis(oxazoline) Analogs | Multi-step synthesis involving the amino and a carboxylate precursor. | Asymmetric Diels-Alder Reactions, Aldol (B89426) Reactions. |

Exploration in Agrochemical Research (excluding safety/efficacy)

The discovery of new agrochemicals with novel modes of action is critical for sustainable agriculture. The structural diversity of natural and synthetic compounds provides a rich source for identifying new herbicidal, insecticidal, and fungicidal leads. The aminocyclopentenone core is a feature of interest in this context.

Cyclopentenediones, which are structurally related to cyclopentenones, are known to be secondary metabolites of various organisms and exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects. researchgate.net This suggests that the cyclopentenone moiety could be a valuable pharmacophore in the design of new agrochemicals.

Furthermore, chiral amines are prevalent in many commercially successful agrochemicals. nih.gov The specific stereochemistry of these molecules is often crucial for their biological activity. The chiral nature of this compound, therefore, makes it and its derivatives interesting candidates for screening in agrochemical discovery programs. The combination of the aminocyclopentenone scaffold with other known agrochemical toxophores could lead to the development of new active ingredients.

| Agrochemical Class | Potential Role of the Aminocyclopentenone Scaffold |

| Fungicides | The cyclopentenone moiety may mimic the activity of naturally occurring cyclopentenedione (B8730137) antifungals. |

| Herbicides | The chiral amine functionality could interact with specific enzyme targets in plants. |

| Insecticides | The overall structure could be optimized to target insect-specific receptors or enzymes. |

Emerging Synthetic Methodologies for Related Scaffolds

The utility of this compound and related structures is intrinsically linked to the availability of efficient and stereoselective synthetic methods. Significant progress has been made in the synthesis of chiral cyclopentenones and functionalized cyclopentanes.

A variety of methods for the enantioselective and asymmetric synthesis of cyclopentenones have been reviewed, including chemical and enzymatic resolutions, Pauson-Khand reactions, Nazarov cyclizations, and organocatalyzed reactions. acs.org These methodologies provide access to a wide range of chiral cyclopentenone building blocks that can be further elaborated to produce compounds like this compound.

Recent advances in catalysis have also enabled the development of novel strategies for constructing five-membered carbocycles. nih.gov These include transition metal-catalyzed and organocatalyzed processes that allow for the efficient assembly of the cyclopentene (B43876) core. nih.gov Furthermore, multicomponent reactions involving allenic ketones have been shown to be an effective way to synthesize diversely functionalized cyclopentene derivatives under mild conditions. rsc.org

The synthesis of chiral amines is another critical area of research. Transition metal-catalyzed asymmetric hydrogenation of prochiral enamines, imines, and related substrates is a powerful method for producing enantiomerically enriched amines. nih.gov These methods could potentially be adapted for the stereoselective synthesis of the amino-substituted cyclopentene ring system.

A summary of key synthetic strategies for accessing aminocyclopentenone scaffolds is provided below.

| Synthetic Strategy | Description | Key Advantages |

| Enzymatic Resolution | Separation of enantiomers from a racemic mixture of hydroxylated cyclopentenone precursors using enzymes like lipases. acs.org | High enantioselectivity and mild reaction conditions. acs.org |

| Asymmetric Catalysis | Use of chiral catalysts to directly synthesize one enantiomer of a cyclopentenone or a precursor. acs.org | High atom economy and catalytic efficiency. |

| Nazarov Cyclization | An acid-catalyzed electrocyclic ring closure of divinyl ketones to form cyclopentenones. acs.org | Access to highly functionalized cyclopentenone products. |

| Multicomponent Reactions | Combining three or more reactants in a single step to generate complex cyclopentene structures. rsc.org | High efficiency and molecular diversity. |

Conclusion and Future Perspectives in 1 4 Aminocyclopent 2 En 1 Yl Propan 1 One Research

Summary of Key Academic Discoveries and Research Findings

A thorough search of scholarly articles, chemical repositories, and patent literature did not yield any specific studies focused on 1-(4-Aminocyclopent-2-en-1-yl)propan-1-one. As such, there are no key academic discoveries or research findings to summarize for this particular compound.

Unaddressed Research Questions and Challenges

The primary and most significant unaddressed research question is the very existence and characterization of this compound. Fundamental challenges include:

Synthesis: No documented synthetic pathways for this specific molecule are available. Developing a viable and efficient synthetic route would be the inaugural step in any research endeavor.

Characterization: The physical and chemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), are currently unknown.

Stability and Reactivity: The stability of the compound under various conditions and its reactivity patterns have not been investigated.

Directions for Future Academic and Methodological Development

Given the lack of existing research, future directions are foundational and would need to address the most basic aspects of chemical science:

Computational Modeling: Theoretical studies could be conducted to predict the compound's structure, stability, and potential properties, which could guide initial synthetic efforts.

Synthetic Route Development: The design and execution of a novel synthetic pathway to produce this compound is the most critical next step.

Structural Elucidation: Once synthesized, extensive spectroscopic analysis would be required to confirm its structure and stereochemistry.

Exploratory Reactivity Studies: A systematic investigation of its reactivity with various reagents would be necessary to understand its chemical behavior.

Broader Impact of Research on this compound in Chemical Sciences

The potential broader impact of research on this compound is currently speculative. However, the presence of a chiral cyclopentene (B43876) ring, an amino group, and a ketone functionality suggests that it could be a valuable building block in organic synthesis, potentially leading to the development of novel pharmaceuticals or materials. Until the compound is synthesized and studied, its contribution to the chemical sciences remains a matter of conjecture.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products